molecular formula C5H3FN2O3 B13426344 2-Fluoro-4-nitropyridine 1-oxide

2-Fluoro-4-nitropyridine 1-oxide

Cat. No.: B13426344
M. Wt: 158.09 g/mol
InChI Key: LZUKYBVQIXLJLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitropyridine 1-oxide is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide followed by fluorination. One common method includes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then subjected to fluorination using reagents such as potassium fluoride (KF) or other fluorinating agents to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity. This approach is particularly useful for handling highly exothermic reactions, such as nitration .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the fluorine and nitro groups, certain conditions can facilitate electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s metabolic stability and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 4-Fluoro-2-nitropyridine

Uniqueness

2-Fluoro-4-nitropyridine 1-oxide is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This arrangement results in distinct chemical properties, such as increased stability and reactivity compared to other fluorinated nitropyridines. The compound’s unique electronic structure makes it particularly useful in applications requiring precise control over reactivity and stability .

Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

2-fluoro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H

InChI Key

LZUKYBVQIXLJLK-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-]

Origin of Product

United States

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